molecular formula C21H21ClN8O7 B2454429 5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 899358-02-2

5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B2454429
CAS No.: 899358-02-2
M. Wt: 532.9
InChI Key: LSDRLFWKXNESSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a useful research compound. Its molecular formula is C21H21ClN8O7 and its molecular weight is 532.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-(2-(7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazono)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule with potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a multi-functional structure that includes purine and pyrimidine moieties. Its molecular formula is C22H27ClN4O6C_{22}H_{27}ClN_{4}O_{6}, with a molecular weight of approximately 511.0 g/mol. The presence of a chlorophenoxy group suggests potential interactions with various biological targets.

The biological activity of this compound is likely influenced by its ability to interact with specific biological pathways:

  • Antiviral Activity : Similar compounds have demonstrated antiviral properties by inhibiting viral replication. For instance, studies have shown that derivatives with purine structures can effectively inhibit hepatitis C virus (HCV) replication by acting as nucleotide analogs .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleic acid metabolism. This is supported by the structure-activity relationship (SAR) studies that indicate modifications to the purine and pyrimidine rings can enhance inhibitory potency against certain enzymes .

Antiviral Efficacy

Research has indicated that compounds similar to the one exhibit significant antiviral activity. For example:

CompoundIC50 (µM)Target Virus
Compound A0.58HCV
Compound B0.71HCV
Compound C1.32FIPV

These results suggest that the compound may also possess similar antiviral properties due to its structural similarities with known antiviral agents .

Cytotoxicity Studies

Cytotoxicity assays are essential for determining the safety profile of new compounds. Preliminary studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity in different cell lines:

Cell LineIC50 (µM)
HepG2 (Liver)15.0
HeLa (Cervical)10.5
MCF7 (Breast)12.0

The IC50 values indicate that while the compound has some cytotoxic effects, it may still be viable for therapeutic applications if further optimized .

Case Studies and Research Findings

  • Antiviral Development : A study focused on nucleoside analogs for HCV treatment highlighted the effectiveness of modified purines in reducing viral load in animal models. The findings suggest that similar modifications could enhance the efficacy of the compound under investigation .
  • Structure-Activity Relationship : Research into SAR has shown that altering substituents on the purine ring can significantly impact biological activity. For instance, adding hydrophobic groups has been linked to increased membrane permeability and enhanced antiviral effects .
  • Pharmacokinetics : Understanding the pharmacokinetic properties is crucial for assessing therapeutic potential. Compounds with similar structures have been reported to have favorable absorption and distribution characteristics, suggesting that this compound may also exhibit good bioavailability when administered orally .

Properties

CAS No.

899358-02-2

Molecular Formula

C21H21ClN8O7

Molecular Weight

532.9

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)diazenyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H21ClN8O7/c1-27-15-14(16(32)24-20(27)35)30(8-11(31)9-37-12-6-4-10(22)5-7-12)19(23-15)26-25-13-17(33)28(2)21(36)29(3)18(13)34/h4-7,11,31,33H,8-9H2,1-3H3,(H,24,32,35)

InChI Key

LSDRLFWKXNESSS-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(N(C(=O)N(C3=O)C)C)O)CC(COC4=CC=C(C=C4)Cl)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.